molecular formula C40H54O4 B1249320 Halocynthiaxanthin

Halocynthiaxanthin

Cat. No. B1249320
M. Wt: 598.9 g/mol
InChI Key: CNOIXMULOQWVGR-ABUIXNMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halocynthiaxanthin is a natural product found in Mytilus unguiculatus, Magallana gigas, and other organisms with data available.

Scientific Research Applications

1. Absorption and Metabolism in Mammals

  • Halocynthiaxanthin, mainly found in the sea squirt Halocynthia roretzi, has been studied for its digestion and absorption in mammals. A study on mice demonstrated that after ingestion, different isomers of halocynthiaxanthin were detected in the plasma, liver, and small intestine, indicating its absorption and metabolism in mammals (Ikeda et al., 2020).

2. Antiviral Potential

  • Halocynthiaxanthin exhibited potent inhibitory effects on the RNA-dependent DNA polymerase activity of human immunodeficiency viruses (HIV) types 1 and 2, suggesting its potential as a novel inhibitor for HIV treatment (Loya et al., 1992).

3. Antineoplastic Effects

  • This compound has shown promise as an anti-neoplastic agent, with studies demonstrating its potent inhibitory effect on the proliferation of human neuroblastoma and other malignant tumor cells (Nishino et al., 1992).

4. Apoptosis Induction in Cancer Cells

  • Halocynthiaxanthin has been isolated for its antiproliferative activity and ability to induce apoptosis in various human cancer cells, including leukemia, breast, and colon cancer cells (Konishi et al., 2006).

5. Anti-inflammatory Properties

  • Carotenoids from Halocynthia roretzi, including halocynthiaxanthin, demonstrated significant suppressive effects on the expression of pro-inflammatory genes in stimulated cells, indicating potential anti-inflammatory benefits (Konishi et al., 2008).

6. Enhancement of Growth and Muscle Coloring in Fish

  • The carotenoids extracted from Halocynthia roretzi, including halocynthiaxanthin, were found to enhance growth and muscle coloring in sea-reared rainbow trout, suggesting its application in aquaculture (Rohmah et al., 2016).

7. Radical Scavenging and Antioxidant Activities

  • Studies on the radical scavenging and singlet oxygen quenching abilities of halocynthiaxanthin have indicated its potential as an antioxidant agent (Sachindra et al., 2007).

8. Sensitization of Cancer Cells to Apoptosis-Inducing Agents

  • Research has shown that halocynthiaxanthin can sensitize colon cancer cells to tumor necrosis factor–related apoptosis-inducing ligand (TRAIL), enhancing the effectiveness of this cancer therapeutic agent (Yoshida et al., 2007).

properties

Product Name

Halocynthiaxanthin

Molecular Formula

C40H54O4

Molecular Weight

598.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one

InChI

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)24-37(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)27-40-38(8,9)25-34(42)26-39(40,10)44-40/h11-20,33-34,41-42H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t33-,34+,39-,40+/m1/s1

InChI Key

CNOIXMULOQWVGR-ABUIXNMTSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC23C(CC(CC2(O3)C)O)(C)C)C)C

synonyms

halocynthiaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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